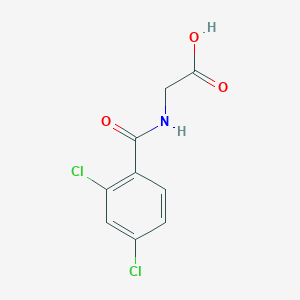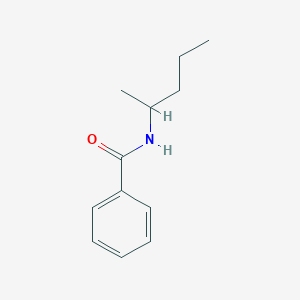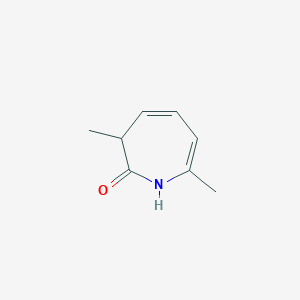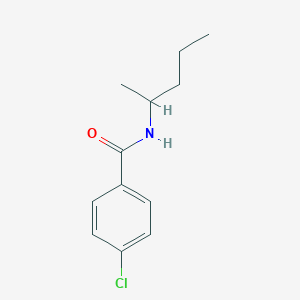
4-Methoxy-2,3-dinitroaniline
Vue d'ensemble
Description
4-Methoxy-2,3-dinitroaniline is an organic compound with the molecular formula C7H7N3O5. It is a derivative of aniline, characterized by the presence of methoxy and dinitro functional groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and materials science.
Applications De Recherche Scientifique
4-Methoxy-2,3-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Materials Science: The compound is studied for its potential use in the development of nonlinear optical materials due to its electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and its interactions with biological systems.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
Target of Action
The primary target of 4-Methoxy-2,3-dinitroaniline, like other dinitroanilines, is the tubulin proteins in plants and protists . Tubulin proteins are crucial for cell division and root cell elongation .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, disrupting their normal function and inhibiting cell division and root cell elongation . This interaction leads to the disruption of the mitotic sequence, forming a tubulin-dinitroaniline complex .
Biochemical Pathways
The compound’s action on tubulin proteins affects the cell division process and root cell elongation . The disruption of these processes can lead to the death of the plant or protist cells . .
Pharmacokinetics
. The compound is also likely to be predominantly excreted through urine
Result of Action
The result of this compound’s action is the inhibition of cell division and root cell elongation in plants and protists . This can lead to the death of the organism, making the compound effective as a herbicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s effectiveness as a herbicide can be influenced by factors such as soil type, temperature, and moisture levels . Additionally, the compound can enter habitats surrounding croplands through drift, runoff, and/or volatilization, potentially affecting non-target organisms .
Safety and Hazards
Orientations Futures
The future directions of 4-Methoxy-2,3-dinitroaniline research could involve its potential applications in the field of organic nonlinear optic (NLO) materials due to their possible applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
Analyse Biochimique
Biochemical Properties
It is known that dinitroanilines, the class of compounds to which 4-Methoxy-2,3-dinitroaniline belongs, act as microtubule inhibitors, targeting tubulin proteins in plants and protists . This suggests that this compound may interact with similar biomolecules and have a similar role in biochemical reactions.
Cellular Effects
Dinitroanilines have been shown to inhibit shoot and root growth in plants . This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a dinitroaniline, it is likely to exert its effects at the molecular level by binding to tubulin proteins, inhibiting their function and thus disrupting cell division and growth .
Dosage Effects in Animal Models
Dinitroanilines have been shown to have varying levels of toxicity in different species, suggesting that this compound may have similar dosage-dependent effects .
Metabolic Pathways
Some dinitroanilines have been shown to be metabolized by the CYP706 family in plants , suggesting that this compound may be involved in similar metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3-dinitroaniline typically involves the nitration of 4-methoxyaniline. The process begins with the diazotization of 4-methoxyaniline, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 3 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent safety measures due to the handling of strong acids and the exothermic nature of the nitration reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2,3-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Methoxy-2,3-diaminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Comparaison Avec Des Composés Similaires
4-Methoxy-2-nitroaniline: Lacks one nitro group compared to 4-Methoxy-2,3-dinitroaniline.
2,4-Dinitroaniline: Has nitro groups at different positions on the benzene ring.
4-Nitroaniline: Contains only one nitro group and lacks the methoxy group.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Propriétés
IUPAC Name |
4-methoxy-2,3-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIFNGUMEDQAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970049 | |
| Record name | 4-Methoxy-2,3-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5473-00-7 | |
| Record name | MLS002639285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-2,3-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY-2,3-DINITROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)





